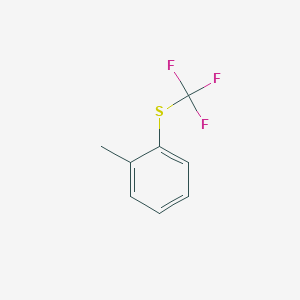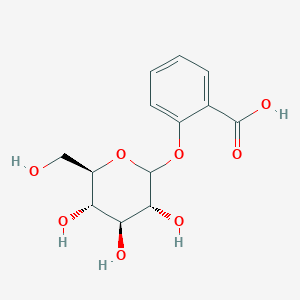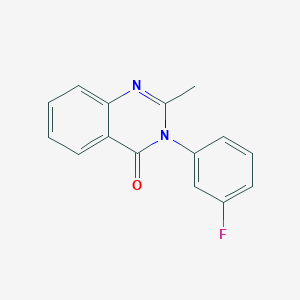
2-Phenylisatogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylisatogen is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a derivative of isatogen and has been found to exhibit various biochemical and physiological effects in the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-Phenylisatogen is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It also activates the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-Phenylisatogen has been found to exhibit various biochemical and physiological effects in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as BDNF and NGF. It also activates the Akt pathway, which is involved in cell survival and growth. Additionally, it has been found to enhance cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenylisatogen in lab experiments is its ability to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 2-Phenylisatogen is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-Phenylisatogen. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of the mechanism of action of 2-Phenylisatogen. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to determine the potential applications of 2-Phenylisatogen in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Phenylisatogen is a chemical compound that has shown promising results in the field of neuroscience. Its ability to enhance cognitive function and memory retention makes it a useful tool for studying the mechanisms underlying learning and memory. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Phenylisatogen involves the reaction of isatogen with benzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is dependent on various factors such as reaction time, temperature, and reactant concentration.
Aplicaciones Científicas De Investigación
2-Phenylisatogen has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective, neuroregenerative, and neurotrophic effects. It has also been found to enhance cognitive function and memory retention. 2-Phenylisatogen has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and has shown promising results.
Propiedades
Número CAS |
1969-74-0 |
|---|---|
Nombre del producto |
2-Phenylisatogen |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-oxido-2-phenylindol-1-ium-3-one |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
WXFLHMJSSLDOPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Otros números CAS |
1969-74-0 |
Sinónimos |
2-phenylisatogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



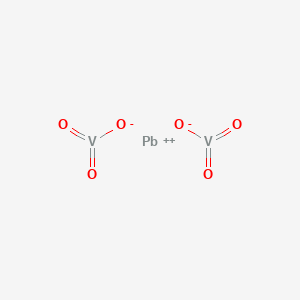

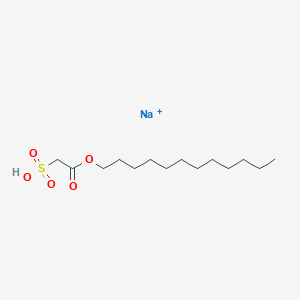
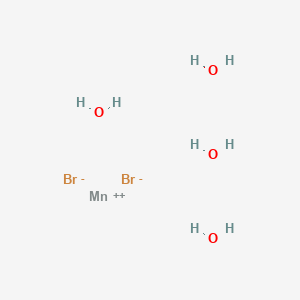

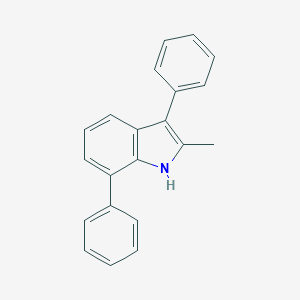
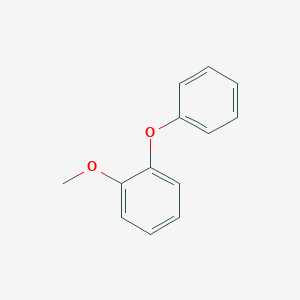

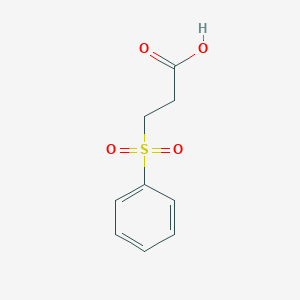
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
